molecular formula C18H20N2O5S B11128165 N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B11128165
M. Wt: 376.4 g/mol
InChI Key: KGTLUDSYGAOGFR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a benzodioxole ring, an ethyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole ring. This intermediate is then reacted with ethylamine and phenylsulfonyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring may yield quinones, while reduction of a nitro group may yield an amine.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole ring and phenylsulfonyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Similar structure but with a methyl group instead of an ethyl group.

    N-(1,3-benzodioxol-5-ylmethyl)-N-phenylglycinamide: Similar structure but with a phenyl group instead of a phenylsulfonyl group.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of both the ethyl and phenylsulfonyl groups, which confer specific chemical and biological properties. These groups influence its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide

InChI

InChI=1S/C18H20N2O5S/c1-2-20(26(22,23)15-6-4-3-5-7-15)12-18(21)19-11-14-8-9-16-17(10-14)25-13-24-16/h3-10H,2,11-13H2,1H3,(H,19,21)

InChI Key

KGTLUDSYGAOGFR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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